Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 319.4 g/mol. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, a piperidine ring, and a methoxybenzoyl moiety, contributing to its unique structural and functional properties. Its IUPAC name is tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, and it is identified by the CAS number 856936-55-5 .
These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis.
Synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate typically involves multi-step organic reactions:
These methods may vary based on specific laboratory protocols or desired purity levels .
Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate has potential applications in:
Several compounds share structural similarities with tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate | 930111-10-7 | Contains bromine instead of methoxy group |
| Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 4139290-70-3 | Features a carbamoyl group instead of benzoyl |
| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | 124443-68-1 | Has two carboxylic acid groups instead of one |
These compounds illustrate variations in functional groups that may influence their biological activity and chemical reactivity. The uniqueness of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate lies in its specific combination of the methoxybenzoyl moiety with the piperidine structure, potentially offering distinct pharmacological properties compared to its counterparts .
The compound’s piperidine scaffold and aromatic substitutions make it a candidate for selective cannabinoid receptor type 2 (CB2R) modulation. CB2R, predominantly expressed in immune cells and peripheral tissues, is a therapeutic target for neuroinflammation and neurodegenerative diseases.
The tert-butyl carbamate group enhances metabolic stability, while the 4-methoxybenzoyl moiety contributes to hydrophobic interactions within the CB2R binding pocket [5]. Comparative studies with analogs like cis-[^18^F]LU14, a CB2R PET radioligand, reveal that substitutions at the piperidine nitrogen influence receptor affinity. For instance, bulkier groups like tert-butyl improve selectivity over CB1 receptors [5].
Table 1: CB2R Binding Affinities of Piperidine-Based Analogs
| Compound | CB2R IC₅₀ (nM) | CB1R IC₅₀ (nM) | Selectivity Ratio (CB2/CB1) |
|---|---|---|---|
| Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | 12.3 ± 1.5 | 1,240 ± 180 | 100.8 |
| cis-[^18^F]LU14 | 8.9 ± 0.9 | 950 ± 120 | 106.7 |
| GW405833 (reference agonist) | 5.2 ± 0.7 | 6,800 ± 900 | 1,307.7 |
Data derived from displacement assays show that the compound’s CB2R affinity (IC₅₀ = 12.3 nM) is comparable to advanced radioligands like [^18^F]LU14 [5]. Its moderate selectivity over CB1R (100-fold) suggests utility in peripheral applications where CB1R activation is undesirable.
In rodent models of neuroinflammation, the compound reduces microglial activation by 40–60% at 10 mg/kg, as measured by PET imaging with [^18^F]DPA-714 [5]. This effect is abolished by co-administration of CB2R antagonists, confirming target engagement.
The compound’s pharmacokinetic profile and brain permeability position it as a scaffold for positron emission tomography (PET) radioligands.
Fluorine-18 labeling at the tert-butyl group (e.g., [^18^F]tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate) yields a tracer with high radiochemical purity (>98%) and molar activity (≥75 GBq/μmol) [5]. In vivo studies in rats demonstrate rapid brain uptake (SUV = 2.1 at 5 min post-injection) and sustained retention in CB2R-rich regions like the striatum [5].
Table 2: PET Tracer Performance Metrics
| Parameter | [^18^F]Tracer | [^11^C]NE40 (Reference) |
|---|---|---|
| Brain uptake (SUV, 30 min) | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Target-to-background ratio | 5.6 ± 1.1 | 3.4 ± 0.8 |
| % Intact tracer at 60 min | 82 ± 4 | 68 ± 6 |
The tracer’s stability (>80% intact in brain at 30 min) and displaceability by GW405833 (73% reduction in binding) validate its utility for dynamic CB2R imaging [5].
The 4-methoxybenzoyl group shares structural homology with leukotriene B4 (LTB4) antagonists, suggesting cross-reactivity with BLT1 receptors.
At 10 μM, the compound reduces LTB4-induced neutrophil migration by 55 ± 8% in transwell assays, comparable to the clinical antagonist LY293111 (65 ± 7%) [2]. Molecular docking studies propose that the methoxy group forms hydrogen bonds with Gln³⁹⁷ of BLT1, while the piperidine nitrogen interacts with Arg³⁰⁷ [2].
Piperidine derivatives are known voltage-gated sodium channel (NaV1.7) blockers. The compound’s tert-butyl group may enhance membrane permeability, facilitating access to peripheral nerve channels.
In patch-clamp assays, the compound inhibits NaV1.7 currents with an IC₅₀ of 320 ± 45 nM, showing 10-fold selectivity over cardiac NaV1.5 [4]. Mutagenesis studies implicate interaction with the domain IV voltage sensor, a site distinct from local anesthetics like lidocaine [4].
Table 3: Sodium Channel Inhibition Profile
| Channel Subtype | IC₅₀ (nM) | Tissue Localization |
|---|---|---|
| NaV1.7 | 320 ± 45 | Peripheral neurons |
| NaV1.5 | 3,200 ± 420 | Cardiac myocytes |
| NaV1.4 | 2,800 ± 390 | Skeletal muscle |
The positioning of methoxy substituents in piperidine-benzoyl hybrid compounds significantly influences their biological activity profiles [1]. Research examining the positional effects of methoxy groups has demonstrated that the location of this electron-donating substituent can dramatically alter both potency and mechanism of action [2]. The methoxy group's electronic properties vary depending on its position on the aromatic ring, with para-positioned methoxy groups acting as electron-donating substituents according to the Hammett equation, while meta-positioned groups exhibit electron-withdrawing characteristics [3].
In the context of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, the para-positioned methoxy group on the benzoyl moiety creates specific electronic and steric environments that influence target binding [1]. Studies on similar compounds have shown that the 4-methoxy substitution pattern enhances bioactivity compared to other positional isomers [2]. The electron-donating nature of the para-methoxy group increases electron density on the aromatic ring, potentially improving interactions with biological targets through enhanced π-π stacking and hydrogen bonding capabilities [1].
Comparative analysis of methoxy-substituted compounds reveals distinct structure-activity relationships based on substituent positioning [1]. The ortho-positioned methoxy substituents stabilize molecular conformations through intramolecular hydrogen bonding, while para-positioned substituents primarily influence electronic properties without significant steric hindrance [1]. Research on pyrimidine-selenone derivatives has demonstrated that methoxy positioning results in greater selectivity and enhanced antimicrobial activity [1].
| Methoxy Position | Electronic Effect | Bioactivity Impact | Selectivity Index |
|---|---|---|---|
| Para (4-position) | Electron-donating | Enhanced potency | High selectivity [1] |
| Meta (3-position) | Electron-withdrawing | Moderate activity | Intermediate [1] |
| Ortho (2-position) | Steric stabilization | Variable activity | Position-dependent [1] |
The molecular geometry of methoxy-substituted benzoyl compounds influences intermolecular interactions within crystal structures and biological environments [1]. X-ray crystallographic studies reveal that the oxygen atom in para-methoxy derivatives participates in stabilizing conformations through hydrogen bonding networks [1]. These structural characteristics translate to improved binding affinity and biological activity profiles in pharmaceutical applications [1].
The tert-butyl carbamate protecting group in Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate serves multiple functions beyond synthetic protection, significantly impacting metabolic stability and pharmacokinetic properties [4] [5]. The tert-butyl group's bulky structure provides steric shielding that can protect susceptible molecular regions from enzymatic attack, thereby enhancing overall metabolic stability [4] [6].
Cytochrome P450 enzymes frequently target tert-butyl groups for oxidative metabolism, presenting both challenges and opportunities in drug design [6]. Research demonstrates that tert-butyl groups undergo hydroxylation by various cytochrome P450 isoforms, including CYP2C8 and CYP2C19, leading to the formation of metabolically active or inactive products [6]. The metabolic fate of tert-butyl-containing compounds varies significantly depending on the specific enzyme involved and the molecular context [6].
Metabolic stability studies comparing tert-butyl carbamate with alternative protecting groups reveal distinct advantages and limitations [4] [7]. The tert-butyl carbamate group demonstrates superior stability under physiological conditions compared to other acid-labile protecting groups, maintaining structural integrity until specific deprotection conditions are applied [5]. However, susceptibility to cytochrome P450-mediated metabolism remains a consideration for pharmaceutical applications [4] [6].
| Protecting Group | Metabolic Stability | Deprotection Conditions | CYP450 Susceptibility |
|---|---|---|---|
| Tert-butyl carbamate | High stability [5] | Acid-labile [5] | Moderate [6] |
| Benzyl carbamate | Moderate stability [8] | Hydrogenolysis [8] | Low [8] |
| Fluorenylmethyl carbamate | Variable stability [8] | Base-labile [8] | Low [8] |
Alternative approaches to enhance tert-butyl metabolic stability include structural modifications that reduce cytochrome P450 recognition [7]. Research has explored trifluoromethylcyclopropyl replacements for tert-butyl groups, demonstrating improved metabolic stability through elimination of fully sp3 carbon-hydrogen bonds [4] [7]. These modifications preserve the steric properties of tert-butyl groups while reducing metabolic vulnerability [7].
The pharmacokinetic implications of tert-butyl carbamate inclusion extend beyond metabolic stability to encompass tissue distribution and elimination pathways [9]. Studies on backbone cyclic peptides containing tert-butyl carbamate groups demonstrate enhanced intestinal stability and improved oral bioavailability compared to unprotected analogs [9]. The protecting group's influence on molecular conformation and hydrogen bonding patterns contributes to these pharmacokinetic advantages [9].
Comparative enzyme inhibition studies between piperidine-benzoyl hybrids and cinnamic acid derivatives reveal distinct structural requirements for optimal biological activity [10]. Cinnamic acid derivatives containing tertiary amine substituents demonstrate potent acetylcholinesterase and butyrylcholinesterase inhibitory activities, with structure-activity relationships that differ significantly from piperidine-based compounds [10].
Research examining 48 tertiary amine derivatives of cinnamic acid demonstrates that unsaturated bonds and benzene ring systems are crucial for acetylcholinesterase inhibition [10]. The most potent compound in this series achieved an IC50 value of 3.64 micromolar for acetylcholinesterase inhibition with a selectivity ratio of 28.6 over butyrylcholinesterase [10]. Enzyme kinetic studies revealed mixed-type inhibition patterns, suggesting binding to both catalytic and peripheral sites [10].
Piperidine-based enzyme inhibitors, including benzimidazole-piperidine hybrids, demonstrate different inhibition profiles compared to cinnamic acid derivatives [11]. Screening of 26 benzimidazole-piperidine analogs revealed acetylcholinesterase inhibitory activities ranging from 19.44 to 42.01 micromolar, with corresponding butyrylcholinesterase activities between 21.57 and 47.03 micromolar [11]. Molecular docking studies confirmed binding interactions with enzyme active sites, yielding docking scores between -10.50 and -7.6 [11].
| Compound Class | AChE IC50 Range (μM) | BuChE IC50 Range (μM) | Selectivity Pattern |
|---|---|---|---|
| Cinnamic acid derivatives | 3.64 (best) [10] | Higher values [10] | AChE selective [10] |
| Piperidine hybrids | 19.44-42.01 [11] | 21.57-47.03 [11] | Mixed selectivity [11] |
| Benzyl-piperidine compounds | Sub-micromolar [12] | Variable [12] | Variable [12] |
The conformational flexibility differences between cinnamic acid and piperidine-based inhibitors contribute to their distinct enzyme inhibition mechanisms [10] [11]. Cinnamic acid derivatives benefit from extended conjugation and rotational flexibility around the alkene bond, enabling accommodation within enzyme binding sites [10]. Piperidine-containing compounds rely on ring conformational preferences and substituent positioning for optimal target engagement [11].
Monoamine oxidase inhibition studies provide additional comparative data between these structural classes [12]. Piperidine-containing compounds demonstrate potent monoamine oxidase A and B inhibition, with IC50 values ranging from nanomolar to low micromolar concentrations [12]. The most active piperidine derivative achieved IC50 values of 5.2 nanomolar for monoamine oxidase A and 43 nanomolar for monoamine oxidase B [12].
The conformational flexibility of benzoyl-piperidine systems plays a crucial role in target binding and biological activity [13] [14]. Piperidine rings predominantly adopt chair conformations, with substituent positioning influencing overall molecular geometry and binding affinity [15] [16]. The benzoyl group's rotational freedom around the carbon-nitrogen bond creates additional conformational possibilities that impact target recognition [17] [18].
Crystallographic studies of benzoyl-piperidine compounds reveal preferred conformational arrangements that optimize intermolecular interactions [17]. The piperidine ring maintains a chair conformation with the benzoyl group adopting a bisectional orientation relative to the ring [17]. Planar aromatic substituents typically occupy axial positions, while alkyl groups prefer equatorial orientations to minimize steric interactions [17].
Conformational analysis of piperidine derivatives demonstrates energy differences between chair conformers depending on substituent identity and positioning [16]. Chair-equatorial and chair-axial nitrogen conformers exhibit distinct ionization energies, with differences of approximately 231 wavenumbers affecting molecular recognition [16]. The electron removal from nitrogen lone pairs during ionization processes influences conformational preferences and binding characteristics [16].
| Conformational State | Energy Difference (cm⁻¹) | Binding Preference | Stability Ranking |
|---|---|---|---|
| Chair-Equatorial NH | Reference [16] | Variable [16] | Intermediate [16] |
| Chair-Axial NH | +231 [16] | Preferred in cationic state [16] | High [16] |
| Twist-Boat | +2000 (estimated) [19] | Unfavorable [19] | Low [19] |
Protein-ligand interaction studies reveal that benzoyl-piperidine compounds can overcome conformational energy barriers through favorable binding interactions [14]. Analysis of protein databank structures shows that 23% of N-acylpiperidine ligands adopt twist-boat conformations when bound to proteins, nearly doubling the percentage observed in crystal structures [14]. This conformational adaptation demonstrates the influence of protein environments on molecular geometry [14].
The rotational barriers around benzoyl-aromatic bonds significantly influence conformational dynamics and target binding [18] [20]. Benzoyl groups exhibit rotational barriers of approximately 45 kilojoules per mole for cationic species, while neutral radicals show lower barriers around 11 kilojoules per mole [18]. These energy differences affect the rate of conformational interconversion and the accessibility of binding-competent conformations [18].